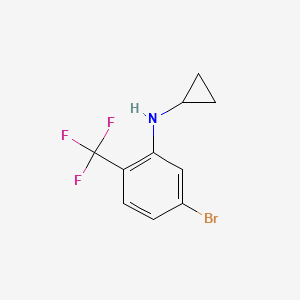
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and ethyl acetoacetate.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may vary, but they generally involve scaling up the laboratory synthesis to larger reactors and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation. For example, substitution reactions may require polar aprotic solvents and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: Examples include 2-chloroquinoline, 4-ethylquinoline, and 6-methoxyquinoline.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C15H16ClNO3 |
|---|---|
Peso molecular |
293.74 g/mol |
Nombre IUPAC |
ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16ClNO3/c1-4-10-11-8-9(19-3)6-7-12(11)17-14(16)13(10)15(18)20-5-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
IQLKKQACLCFMDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC2=C1C=C(C=C2)OC)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)







![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
